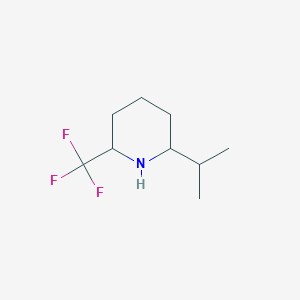

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine

Description

Properties

Molecular Formula |

C9H16F3N |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

2-propan-2-yl-6-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C9H16F3N/c1-6(2)7-4-3-5-8(13-7)9(10,11)12/h6-8,13H,3-5H2,1-2H3 |

InChI Key |

KGUAMDYNPNYGLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCC(N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine typically involves the reaction of a suitable piperidine derivative with reagents that introduce the trifluoromethyl and isopropyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The isopropyl group can be introduced through alkylation reactions using isopropyl halides or isopropyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to achieve efficient synthesis. The use of automated systems and reactors can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbon atoms adjacent to the nitrogen. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles (amines, thiols)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Alkylated or substituted piperidine derivatives

Scientific Research Applications

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as its use in drug discovery and development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isopropyl group can influence its binding affinity and selectivity. The compound’s effects are mediated through specific molecular pathways, which can vary depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Core Heterocycle :

- The target compound’s piperidine core offers flexibility compared to rigid aromatic systems like pyridine (e.g., 2-(prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine). This flexibility may enhance binding to conformational protein pockets .

- Spirocyclic analogs (e.g., 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]) introduce planar aromatic systems, which may improve π-π stacking interactions but reduce solubility .

Substituent Effects: Trifluoromethyl (-CF₃): Present in all analogs, this group enhances electron-withdrawing properties and metabolic stability. Positional differences (e.g., C6 in piperidine vs. C2 in pyridine) alter electronic environments . Isopropyl vs.

Functional Group Diversity :

- Carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid in ) enable salt formation or hydrogen bonding, useful in optimizing pharmacokinetics .

- Spirocyclic systems () are prevalent in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Research and Application Insights

- Pharmaceutical Relevance: Piperidine derivatives with -CF₃ groups are explored as protease inhibitors or GPCR modulators.

- Chemical Probes : Propargyloxy-substituted pyridines () are valuable in click chemistry for bioconjugation, a niche less applicable to the target compound .

Biological Activity

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic areas. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis of trifluoromethylpiperidines typically involves reactions such as the azido-Ugi reaction and transformations from δ-lactams. For instance, the synthesis pathway often includes treating lactams with trifluoromethylating agents to introduce the CF3 group effectively .

Pharmacological Properties

Research indicates that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including:

- Antineoplastic Activity : Compounds similar to 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine have shown effects on caspase-3, an important enzyme in apoptosis, indicating potential use in cancer therapy .

- Neuroprotective Effects : The ability to inhibit neurotransmitter uptake may provide therapeutic avenues for central nervous system disorders .

- Antimicrobial and Antiviral Activities : Studies suggest that these compounds can inhibit specific enzymes related to microbial and viral infections, highlighting their potential in infectious disease treatment .

The mechanisms through which 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine exerts its effects include:

- Ion Channel Modulation : The compound may interact with voltage-gated ion channels, leading to membrane stabilization and local anesthetic effects .

- Enzyme Inhibition : It has been shown to affect various enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives, including 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine. Below are summarized findings from notable research:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine, and what analytical techniques are critical for confirming its structural integrity?

- Synthesis : A plausible route involves introducing the trifluoromethyl (CF₃) group via nucleophilic or electrophilic fluorination. For example, substituting a chlorine atom on a pyridine or piperidine precursor using potassium fluoride (KF) in dimethyl sulfoxide (DMSO), as seen in fluorinated pyridine derivatives . Subsequent alkylation with isopropyl groups may use coupling reagents (e.g., Grignard or Suzuki-Miyaura reactions) under inert conditions.

- Characterization :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z values) and purity. For example, LCMS analysis in a similar compound showed m/z 742 [M+H]⁺ with HPLC retention time of 1.25 minutes under specific conditions .

- NMR : ¹H/¹³C NMR and ¹⁹F NMR to verify regioselectivity of substituents and rule out isomers.

- Elemental Analysis : Validate stoichiometry (C, H, N, F content) .

Q. What safety precautions are recommended when handling 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine in laboratory settings?

- Handling : Use fume hoods, avoid skin/eye contact, and wear nitrile gloves, lab coats, and safety goggles. Static electricity control is critical due to flammable solvents in synthesis .

- Storage : Keep in sealed containers under dry, inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address challenges related to the regioselective introduction of the trifluoromethyl group in piperidine derivatives during synthesis?

- Methodology :

- Directed Metalation : Use directing groups (e.g., amides) on the piperidine ring to guide CF₃ placement. For example, silyl-protected intermediates (e.g., triisopropylsilyl acetylene) can stabilize reactive positions during fluorination .

- Computational Modeling : DFT calculations to predict thermodynamically favored substitution sites. Compare with experimental ¹⁹F NMR shifts to validate regioselectivity .

- Case Study : In a related compound, trifluoroacetic acid (TFA) was used to cleave protecting groups post-fluorination, minimizing side reactions .

Q. What methodologies are employed to analyze the stability of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine under various pH and temperature conditions?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm. For example, pyridine derivatives with CF₃ groups showed instability under strongly basic conditions (>pH 10) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. NIST data for similar compounds indicate boiling points ~223°C .

Q. How can conflicting spectroscopic data (e.g., NMR or LCMS) for this compound be resolved?

- Contradiction Analysis :

- Isomeric Purity : Use chiral HPLC or capillary electrophoresis to detect enantiomers or diastereomers, which may cause split peaks in NMR .

- Solvent Artifacts : Ensure deuterated solvents are free from impurities (e.g., residual protons in CDCl₃).

- Cross-Validation : Compare data with PubChem or NIST entries for analogous trifluoromethyl-piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.